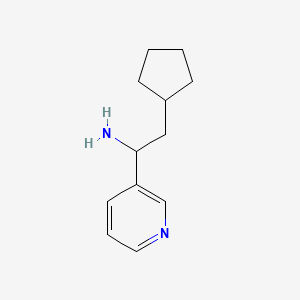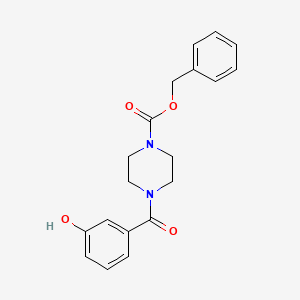![molecular formula C10H19N3O3 B13503411 tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C9H17N3O3 It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a hydroxycarbamimidoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters and hydroxycarbamimidoyl groups. One common method includes the use of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate as a starting material, which undergoes nucleophilic substitution with hydroxycarbamimidoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.
Reduction: Amines derived from the hydroxycarbamimidoyl group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The azetidine ring may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C10H19N3O3 |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2Z)-2-amino-2-hydroxyiminoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-7(6-13)4-8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
Clave InChI |
ASQHGUALXNEUEU-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(C1)C/C(=N/O)/N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
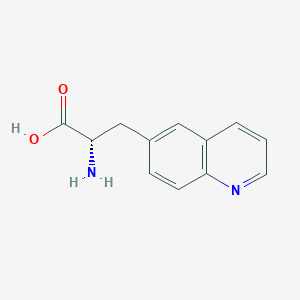

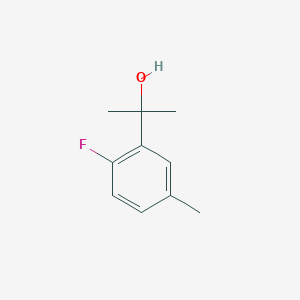
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)

![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)

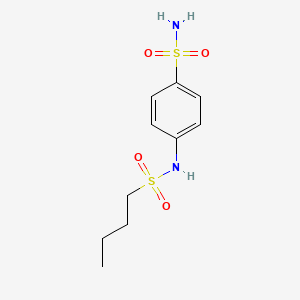
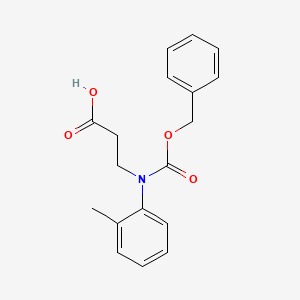
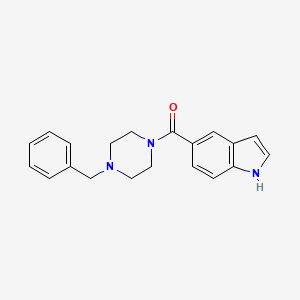
![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
